molecular formula C8H3Cl3N2O4S B13444591 2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid CAS No. 1418095-02-9

2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid

Cat. No.: B13444591
CAS No.: 1418095-02-9
M. Wt: 329.5 g/mol
InChI Key: JNMMKKYUIIQPDG-UHFFFAOYSA-N
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Description

2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid is a complex organic compound with the molecular formula C₈H₃Cl₃N₂O₄S. It is known for its unique structure, which includes multiple functional groups such as carbamoyl, trichloro, cyano, and sulfonic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid typically involves multiple steps, starting from simpler organic compoundsThe sulfonation step is usually carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce amines or other reduced compounds .

Scientific Research Applications

2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

1418095-02-9

Molecular Formula

C8H3Cl3N2O4S

Molecular Weight

329.5 g/mol

IUPAC Name

2-carbamoyl-3,5,6-trichloro-4-cyanobenzenesulfonic acid

InChI

InChI=1S/C8H3Cl3N2O4S/c9-4-2(1-12)5(10)6(11)7(18(15,16)17)3(4)8(13)14/h(H2,13,14)(H,15,16,17)

InChI Key

JNMMKKYUIIQPDG-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)O)C(=O)N)Cl

Origin of Product

United States

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